molecular formula C10H8Cl5FN2O B11989771 2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide

2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide

Cat. No.: B11989771
M. Wt: 368.4 g/mol
InChI Key: XHJFESWFXORCIX-UHFFFAOYSA-N
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Description

2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE is a synthetic organic compound It is characterized by the presence of multiple halogen atoms (fluorine and chlorine) and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE typically involves multiple steps, including halogenation, amination, and acylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, would depend on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions could result in the removal of halogen atoms or the reduction of functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more polar compounds, while reduction could produce less halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Such studies could lead to the development of new pharmaceuticals or agrochemicals.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structure suggests that it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,4-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE
  • 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,5-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE

Uniqueness

The unique combination of halogen atoms and the acetamide group in 2-FLUORO-N-(2,2,2-TRICHLORO-1-(2,3-DICHLORO-PHENYLAMINO)-ETHYL)-ACETAMIDE may confer distinct chemical and biological properties compared to its analogs. These differences could be exploited in various applications, from drug development to materials science.

Properties

Molecular Formula

C10H8Cl5FN2O

Molecular Weight

368.4 g/mol

IUPAC Name

2-fluoro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]acetamide

InChI

InChI=1S/C10H8Cl5FN2O/c11-5-2-1-3-6(8(5)12)17-9(10(13,14)15)18-7(19)4-16/h1-3,9,17H,4H2,(H,18,19)

InChI Key

XHJFESWFXORCIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(C(Cl)(Cl)Cl)NC(=O)CF

Origin of Product

United States

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